

# Quercetin 3-Caffeylrobinobioside: Commercial Availability and Methodologies for Research

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Compound of Interest					
Compound Name:	Quercetin 3-Caffeylrobinobioside				
Cat. No.:	B15593868	Get Quote			

#### For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in **Quercetin 3-Caffeylrobinobioside**. This natural flavonoid is available as a commercial standard from several suppliers and exhibits potential as a tyrosinase inhibitor, making it a compound of interest for further investigation.

## **Commercial Standards and Suppliers**

**Quercetin 3-CaffeyIrobinobioside** (CAS No. 957110-26-8) is accessible as a research-grade compound from various chemical suppliers. The table below summarizes the information for some of the key vendors. Researchers are advised to contact the suppliers directly for the most current product specifications, availability, and pricing.



Supplier	Catalog Number	Purity	Available Quantities	Solvents
ChemFaces	CFN95151	≥98%	5mg, 10mg, 20mg+	DMSO, Pyridine, Methanol, Ethanol
ChemFarm	Not specified	Not specified	Not specified	Not specified
BioCrick	BCN8744	Confirmed by NMR	Not specified	Not specified
ScreenLib	CFN95151	≥98%	5mg	DMSO, Pyridine, Methanol, Ethanol
MedChemExpres s	HY-N13306	Not specified	Not specified	Not specified

## **Application Notes**

**Quercetin 3-CaffeyIrobinobioside** has been identified as a potential inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. Computational modeling studies suggest that this compound can interact with the active site of tyrosinase, indicating its potential application in research related to hyperpigmentation and food browning.[1] Further experimental validation is required to quantify its inhibitory potency.

Like other quercetin glycosides, this compound may be involved in modulating various signaling pathways associated with antioxidant and anti-inflammatory responses. While specific studies on **Quercetin 3-CaffeyIrobinobioside** are limited, research on related quercetin derivatives suggests potential interactions with pathways such as Nrf2, MAPK, and PI3K/Akt.

# **Experimental Protocols**Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of **Quercetin 3- CaffeyIrobinobioside** in a suitable solvent, which can then be diluted to the desired final concentrations for various assays.



#### Materials:

- Quercetin 3-Caffeylrobinobioside powder
- Dimethyl sulfoxide (DMSO), analytical grade
- Microcentrifuge tubes
- · Pipettes and sterile, filtered pipette tips

#### Protocol:

- Accurately weigh a specific amount of Quercetin 3-Caffeylrobinobioside powder (e.g., 1 mg).
- Dissolve the powder in an appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM).
- Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
- Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -20°C or -80°C for long-term stability.

# High-Performance Liquid Chromatography (HPLC) Analysis (Proposed Method)

The following is a proposed HPLC method for the analysis of **Quercetin 3- CaffeyIrobinobioside**, based on established methods for other quercetin glycosides. This method should be validated for specificity, linearity, accuracy, and precision before use in quantitative studies.

#### Instrumentation and Conditions:

• HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).



- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase:
  - Solvent A: 0.1% Formic acid in water
  - Solvent B: Acetonitrile
- Gradient Elution:
  - o 0-5 min: 10% B
  - o 5-25 min: 10-50% B
  - o 25-30 min: 50-10% B
  - o 30-35 min: 10% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- · Detection Wavelength: 350 nm
- Injection Volume: 10 μL

#### Sample Preparation:

- Prepare a series of standard solutions of Quercetin 3-Caffeylrobinobioside in the mobile phase or a compatible solvent (e.g., methanol) at known concentrations.
- For experimental samples, ensure they are appropriately extracted and filtered through a 0.45  $\mu m$  syringe filter before injection.

### **Mushroom Tyrosinase Inhibition Assay**

This protocol outlines a common in vitro method to assess the inhibitory activity of **Quercetin 3-CaffeyIrobinobioside** against mushroom tyrosinase.



#### Materials:

- Mushroom tyrosinase (e.g., from Agaricus bisporus)
- L-DOPA (3,4-dihydroxyphenylalanine)
- Sodium phosphate buffer (e.g., 50 mM, pH 6.8)
- Quercetin 3-Caffeylrobinobioside stock solution
- Kojic acid (positive control)
- 96-well microplate
- Microplate reader

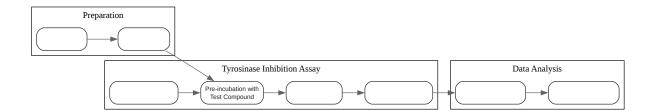
#### Protocol:

- Prepare Reagents:
  - Dissolve mushroom tyrosinase in sodium phosphate buffer to a final concentration of 100-500 units/mL.
  - Dissolve L-DOPA in sodium phosphate buffer to a final concentration of 2.5 mM.
  - Prepare a series of dilutions of Quercetin 3-Caffeylrobinobioside and kojic acid in the buffer.
- Assay Procedure:
  - In a 96-well plate, add 40 μL of the test compound solution (or buffer for the control).
  - Add 20 μL of the mushroom tyrosinase solution to each well.
  - Pre-incubate the plate at 25°C for 10 minutes.
  - $\circ$  Initiate the reaction by adding 140  $\mu$ L of the L-DOPA solution to each well.
- Measurement:



- Immediately measure the absorbance at 475 nm using a microplate reader.
- Continue to take readings at regular intervals (e.g., every minute) for 10-20 minutes.
- Data Analysis:
  - Calculate the rate of reaction (change in absorbance per minute).
  - Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
  - Plot the percentage of inhibition against the concentration of the inhibitor to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

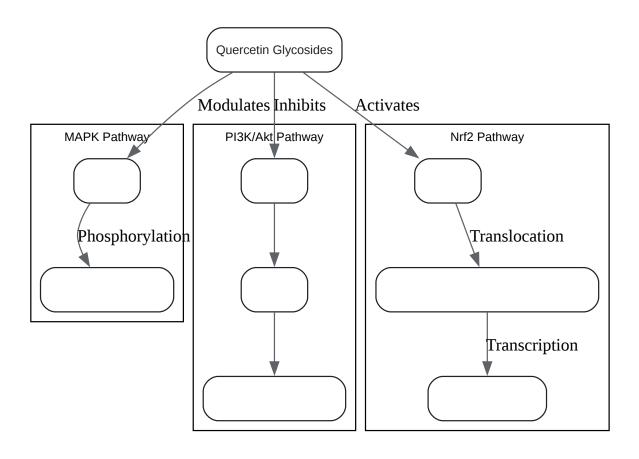
### **Visualizations**



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Workflow for the tyrosinase inhibition assay.





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Potential signaling pathways modulated by quercetin glycosides.

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### References

- 1. tandfonline.com [tandfonline.com]
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